molecular formula C17H17NO4 B2570229 {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1001542-45-5

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2570229
CAS No.: 1001542-45-5
M. Wt: 299.326
InChI Key: ISJBXFSJXDWKTJ-UHFFFAOYSA-N
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Description

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further connected to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3-methoxybenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate.

    Reduction: Formation of {[(3-Methoxyphenyl)methyl]amine.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate
  • {[(3-Methoxyphenyl)methyl]amine
  • {[(3-Methoxyphenyl)methyl]carbamoyl}ethyl benzoate

Uniqueness

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl or amine groups.

Biological Activity

The compound {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is a synthetic organic molecule with a complex structure that suggests significant potential for biological activity. This article explores its biological properties, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H13_{13}N1_{1}O3_{3}

Molecular Weight: 219.24 g/mol

The molecule consists of a methoxyphenyl group, a carbamoyl moiety, and a methyl benzoate structure. The presence of these functional groups indicates diverse chemical reactivity and the potential for various biological interactions.

Research indicates that compounds similar to This compound often exhibit several biological activities:

  • Anti-inflammatory Effects: Compounds with aromatic rings can interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Antitumor Activity: The structural characteristics of the compound may enhance its binding affinity to cancer cell receptors, promoting apoptosis in malignant cells.
  • Analgesic Properties: The compound may modulate pain pathways through interactions with neurotransmitters.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: Evaluates binding affinity to target proteins.
  • Spectroscopy Methods: Analyzes conformational changes upon binding.

These studies reveal insights into the compound's mechanism of action and therapeutic potential.

Comparative Biological Activity

A comparative analysis of structurally similar compounds provides context for understanding the unique properties of This compound . The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Phenylcarbamate derivativesAromatic ring, carbamate groupAnti-inflammatory
MethoxybenzoatesMethoxy group on aromatic ringAntimicrobial
Alkyl carbamatesAlkyl chains with carbamateAnalgesic
This compound Methoxyphenyl, carbamoyl, benzoatePotentially anti-inflammatory, analgesic, antitumor

The unique combination of functional groups in This compound may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Antimicrobial Activity

A study highlighted the antimicrobial effects of methyl benzoate derivatives, showing that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that This compound could also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Insecticidal Properties

Research indicates that methyl benzoate is effective as an insecticide against various agricultural pests. It acts by disrupting neurophysiological processes in insects, which may also apply to derivatives like This compound , making it a candidate for agricultural applications .

Neurotoxicity Studies

Neurotoxicity studies have shown that high doses of methyl benzoate can damage the central nervous system in animal models. This raises important safety considerations for the use of derivatives in therapeutic contexts .

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-5-6-13(10-15)11-18-16(19)12-22-17(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBXFSJXDWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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